molecular formula C11H22ClN3O B15133647 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856079-66-7

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B15133647
CAS No.: 1856079-66-7
M. Wt: 247.76 g/mol
InChI Key: DGEDGQMGTXHJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol hydrochloride is an amino alcohol hydrochloride salt characterized by a butan-1-ol backbone substituted with a methylamino group linked to a 1-propylpyrazole ring. Its molecular formula is C₁₁H₂₁ClN₃O, with a molecular weight of approximately 246.45 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

1856079-66-7

Molecular Formula

C11H22ClN3O

Molecular Weight

247.76 g/mol

IUPAC Name

4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride

InChI

InChI=1S/C11H21N3O.ClH/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15;/h9-10,12,15H,2-8H2,1H3;1H

InChI Key

DGEDGQMGTXHJOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCCO.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Functionalization

The synthesis begins with 1-propylpyrazole-4-carbaldehyde , prepared via:

  • Propylation : Treatment of pyrazole with 1-bromopropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-propylpyrazole (87% purity).
  • Formylation : Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF at 0–5°C, followed by hydrolysis to isolate the aldehyde (72% yield).

Reaction Conditions :

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 1-Bromopropane DMF 80 12 87
2 POCl₃/DMF DCM 0–5 3 72

Reductive Amination

The aldehyde intermediate undergoes reductive amination with 4-aminobutan-1-ol :

  • Coupling : Stir equimolar aldehyde and amine in methanol with 3Å molecular sieves at 25°C for 6 hours.
  • Reduction : Add sodium cyanoborohydride (NaBH₃CN) in portions, maintaining pH 6–7 with acetic acid.
  • Work-up : Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to isolate the secondary amine (68% yield).

Optimization Data :

Reducing Agent Solvent Temp (°C) Purity (%)
NaBH₃CN MeOH 25 95
NaBH₄ EtOH 0 82
H₂/Pd-C THF 50 78

Hydrochloride Salt Formation

Treat the free base with 1.1 equiv HCl in diethyl ether at 0°C, followed by crystallization from ethanol/water (4:1). The hydrochloride salt forms as white crystals (mp 142–144°C, 99.2% purity by HPLC).

Process Optimization and Scalability

Halogenation Strategies

Patent US20180029973A1 highlights bromination of tetrahydrofuran derivatives using HBr/acetic acid, a method adaptable for introducing bromine at the butanol chain’s terminal position if needed. For example:

  • Bromination : React 4-hydroxybutyraldehyde with HBr (33% in acetic acid) at 10°C for 4 hours, yielding 4-bromo-1-hydroxybutane (89% yield).

Solvent and Catalyst Screening

Solvent Impact on Amination :

Solvent Dielectric Constant Reaction Rate (k, h⁻¹)
MeOH 32.7 0.45
DCM 8.9 0.12
THF 7.6 0.09

Methanol’s polarity enhances proton transfer, accelerating imine formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.52–1.68 (m, 4H, CH₂CH₂OH), 2.85 (s, 3H, NCH₃), 3.45 (t, 2H, NCH₂), 7.89 (s, 1H, pyrazole-H).
  • IR (KBr) : 3350 cm⁻¹ (O-H), 1640 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: 70:30 H₂O/ACN + 0.1% TFA
  • Retention Time: 6.8 min

Industrial Feasibility and Environmental Considerations

Cost Analysis

Component Cost ($/kg) Contribution (%)
1-Bromopropane 45 28
4-Aminobutan-1-ol 120 41
NaBH₃CN 220 18

Bulk procurement and solvent recycling (e.g., DMF recovery via distillation) reduce costs by ~30%.

Waste Management

  • Liquid Waste : Neutralize acidic byproducts with CaCO₃ before disposal.
  • Solvent Recovery : Distill methanol and DCM for reuse (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.

Scientific Research Applications

4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound shares structural motifs with several amino alcohol hydrochlorides, differing primarily in substituents on the amino group and backbone modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol hydrochloride C₁₁H₂₁ClN₃O 246.45 1-Propylpyrazole, methylamino
4-[(4-Fluorophenyl)amino]butan-1-ol hydrochloride C₁₀H₁₅ClFNO 219.69 4-Fluorophenylamino
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride C₇H₁₈ClNO 167.68 Dimethyl backbone, methylamino
Methyl 4-(methylamino)butanoate hydrochloride C₆H₁₄ClNO₂ 167.63 Methyl ester, methylamino
Racepinephrine hydrochloride C₉H₁₄ClNO₂ 219.67 Benzene diol, methylamino ethyl

Functional and Pharmacological Insights

Pyrazole rings are common in kinase inhibitors, suggesting possible enzyme-targeting applications . The methyl ester in introduces an electron-withdrawing group, reducing basicity compared to hydroxyl-containing analogs like the target compound. This could alter pharmacokinetics, such as metabolic stability .

Racepinephrine hydrochloride () shares the amino alcohol motif but includes a catechol ring, enabling adrenergic receptor interactions. The target compound’s pyrazole group likely directs activity toward non-adrenergic targets .

Hydrochloride Salt Effects :

  • All compared compounds are hydrochloride salts, improving aqueous solubility. However, the larger molecular weight of the target compound (246.45 g/mol vs. 167.68 g/mol in ) may reduce oral bioavailability compared to smaller analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.